molecular formula C14H16N2O2 B2711581 N-[(5-Oxo-1-phenylpyrrolidin-3-yl)methyl]prop-2-enamide CAS No. 2305451-08-3

N-[(5-Oxo-1-phenylpyrrolidin-3-yl)methyl]prop-2-enamide

Cat. No.: B2711581
CAS No.: 2305451-08-3
M. Wt: 244.294
InChI Key: QDEJVAHWBNVSMW-UHFFFAOYSA-N
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Description

N-[(5-Oxo-1-phenylpyrrolidin-3-yl)methyl]prop-2-enamide is a synthetic organic compound that features a pyrrolidine ring with a phenyl group and an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-Oxo-1-phenylpyrrolidin-3-yl)methyl]prop-2-enamide typically involves a multi-step process. One common method starts with the transformation of itaconic acid into 1-methyl and 1-phenyl substituted pyrrolidine derivatives. This is followed by amidation with aliphatic amines to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This includes the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(5-Oxo-1-phenylpyrrolidin-3-yl)methyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the pyrrolidine ring or the amide linkage.

    Substitution: The phenyl group and other substituents can be modified through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

N-[(5-Oxo-1-phenylpyrrolidin-3-yl)methyl]prop-2-enamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action for N-[(5-Oxo-1-phenylpyrrolidin-3-yl)methyl]prop-2-enamide involves its interaction with specific molecular targets. These targets could include enzymes or receptors that are involved in various biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine derivatives such as:

Uniqueness

N-[(5-Oxo-1-phenylpyrrolidin-3-yl)methyl]prop-2-enamide is unique due to its specific structural features, such as the combination of a phenyl group and an amide linkage on the pyrrolidine ring. This structure imparts distinct chemical and biological properties that differentiate it from other pyrrolidine derivatives.

Properties

IUPAC Name

N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-2-13(17)15-9-11-8-14(18)16(10-11)12-6-4-3-5-7-12/h2-7,11H,1,8-10H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDEJVAHWBNVSMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1CC(=O)N(C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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